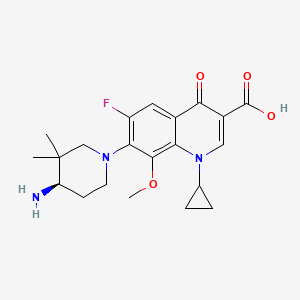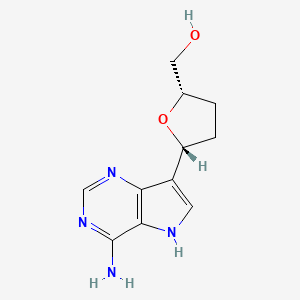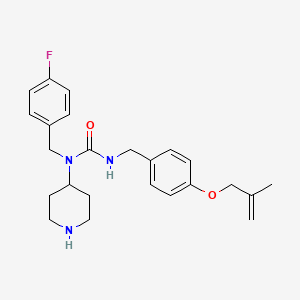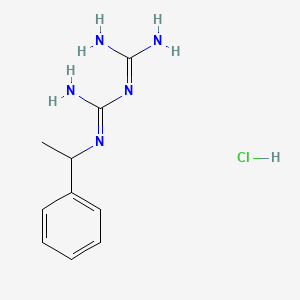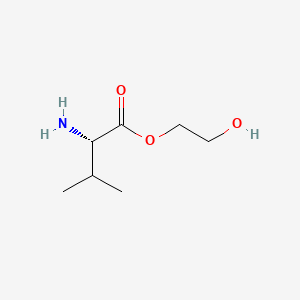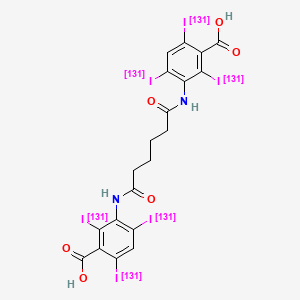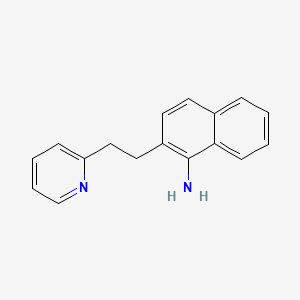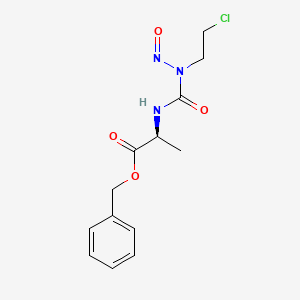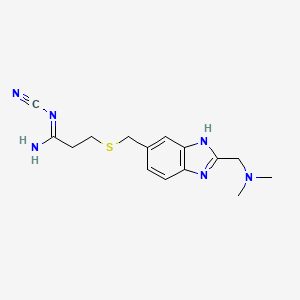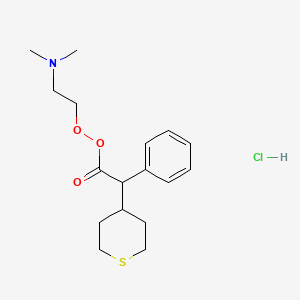
2H-Thiopyran-4-acetic acid, tetrahydro-4-hydroxy-alpha-phenyl-, 2-(dimethylamino)ethyl ester, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Dimethylamino)ethyl-(4-hydroxy-1-thia-4-cyclohexyl)-phenylacetate hydrochloride is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a dimethylaminoethyl group, a hydroxy-thia-cyclohexyl moiety, and a phenylacetate backbone. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)ethyl-(4-hydroxy-1-thia-4-cyclohexyl)-phenylacetate hydrochloride typically involves multiple steps:
-
Formation of the Phenylacetate Backbone: : The phenylacetate backbone can be synthesized through a Friedel-Crafts acylation reaction, where benzene reacts with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
-
Introduction of the Hydroxy-Thia-Cyclohexyl Moiety: : The hydroxy-thia-cyclohexyl group can be introduced through a nucleophilic substitution reaction. This involves the reaction of a suitable thia-cyclohexyl derivative with a hydroxy group, followed by cyclization to form the desired moiety.
-
Attachment of the Dimethylaminoethyl Group: : The dimethylaminoethyl group can be attached through a nucleophilic substitution reaction, where a dimethylaminoethyl halide reacts with the phenylacetate backbone.
-
Formation of the Hydrochloride Salt: : The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of 2-(Dimethylamino)ethyl-(4-hydroxy-1-thia-4-cyclohexyl)-phenylacetate hydrochloride may involve optimized reaction conditions, such as:
Use of Continuous Flow Reactors: To enhance reaction efficiency and yield.
Catalyst Optimization: To improve reaction rates and selectivity.
Purification Techniques: Such as recrystallization and chromatography to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to alcohols.
Substitution: Nucleophilic substitution reactions can take place at the dimethylaminoethyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
Oxidation Products: Ketones or aldehydes.
Reduction Products: Alcohols.
Substitution Products: Various derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(Dimethylamino)ethyl-(4-hydroxy-1-thia-4-cyclohexyl)-phenylacetate hydrochloride has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting the central nervous system.
Pharmacology: The compound can be studied for its potential therapeutic effects and mechanisms of action.
Biochemistry: It can be used as a tool to study enzyme interactions and metabolic pathways.
Industrial Applications: The compound may have applications in the synthesis of other complex organic molecules.
Mecanismo De Acción
The mechanism of action of 2-(Dimethylamino)ethyl-(4-hydroxy-1-thia-4-cyclohexyl)-phenylacetate hydrochloride involves its interaction with specific molecular targets, such as:
Receptors: The compound may bind to receptors in the central nervous system, modulating their activity.
Enzymes: It may inhibit or activate specific enzymes, affecting metabolic pathways.
Ion Channels: The compound may interact with ion channels, altering cellular ion flux and signaling.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Dimethylamino)ethyl-(4-hydroxy-1-thia-4-cyclohexyl)-phenylacetate
- 2-(Dimethylamino)ethyl-(4-hydroxy-1-thia-4-cyclohexyl)-phenylpropionate
- 2-(Dimethylamino)ethyl-(4-hydroxy-1-thia-4-cyclohexyl)-phenylbutyrate
Uniqueness
2-(Dimethylamino)ethyl-(4-hydroxy-1-thia-4-cyclohexyl)-phenylacetate hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications compared to its analogs.
Propiedades
Número CAS |
102367-44-2 |
|---|---|
Fórmula molecular |
C17H26ClNO3S |
Peso molecular |
359.9 g/mol |
Nombre IUPAC |
2-(dimethylamino)ethyl 2-phenyl-2-(thian-4-yl)ethaneperoxoate;hydrochloride |
InChI |
InChI=1S/C17H25NO3S.ClH/c1-18(2)10-11-20-21-17(19)16(14-6-4-3-5-7-14)15-8-12-22-13-9-15;/h3-7,15-16H,8-13H2,1-2H3;1H |
Clave InChI |
HLFKKQBSKPGODP-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCOOC(=O)C(C1CCSCC1)C2=CC=CC=C2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


